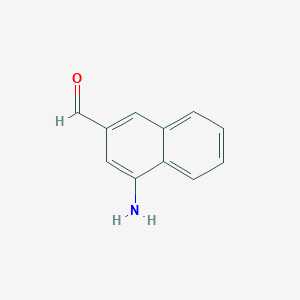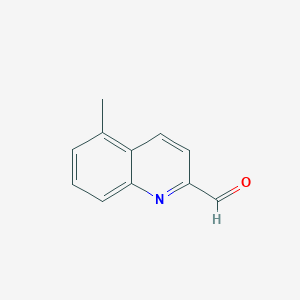
5-Methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a methyl group at the 5-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and carried out under reflux conditions . Another method involves the Doebner-von Miller reaction, which also employs aniline and acrolein but under different reaction conditions .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to enhance yield and efficiency. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: 5-Methylquinoline-2-carboxylic acid.
Reduction: 5-Methylquinoline-2-methanol.
Substitution: 5-Haloquinoline-2-carbaldehyde, 5-Nitroquinoline-2-carbaldehyde
Scientific Research Applications
5-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.
5-Chloroquinoline-2-carbaldehyde: Features a chlorine atom instead of a methyl group, leading to distinct chemical properties and applications.
5-Nitroquinoline-2-carbaldehyde:
Uniqueness: 5-Methylquinoline-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different scientific fields .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-11-10(8)6-5-9(7-13)12-11/h2-7H,1H3 |
InChI Key |
QONYRMRAAUUHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


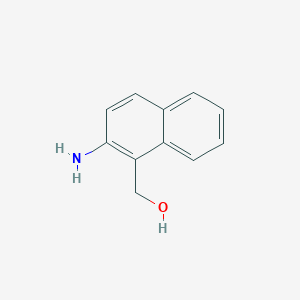

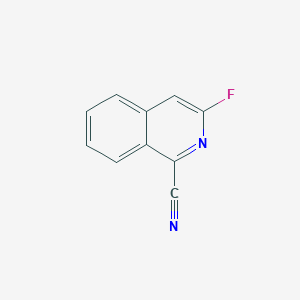
![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
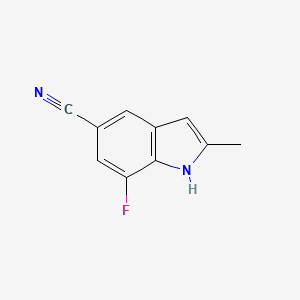


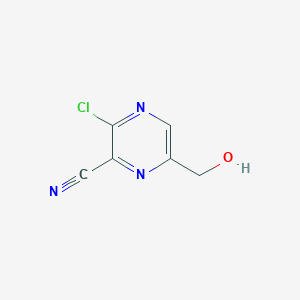
![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)


